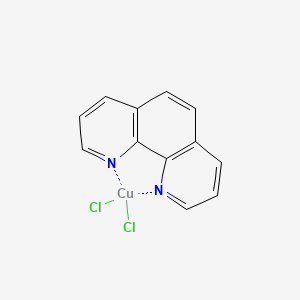

dichlorocopper;1,10-phenanthroline

Description

Overview of Coordination Complexes Featuring 1,10-Phenanthroline (B135089) Ligands

1,10-Phenanthroline (phen) is a robust, planar heterocyclic organic compound that serves as a classic bidentate ligand in coordination chemistry. wikipedia.orgresearchgate.netwikipedia.org Its two nitrogen atoms are perfectly positioned to chelate with a single metal ion, forming a stable five-membered ring. researchgate.net This chelating ability allows 1,10-phenanthroline to form strong complexes with a majority of metal ions. wikipedia.org

The versatility of 1,10-phenanthroline and its derivatives is a cornerstone of their importance. researchgate.net These ligands can be modified with various substituents to fine-tune the properties of the resulting metal complexes. wikipedia.org For instance, bulky substituents at the 2 and 9 positions can influence the coordination geometry, favoring trigonal or tetrahedral arrangements. wikipedia.org The electronic properties of the phenanthroline ligand, characterized by its excellent electron-accepting nature, make it particularly adept at stabilizing low-valent metal ions. alfachemic.com

Complexes featuring 1,10-phenanthroline have found applications in diverse fields, including analytical chemistry, where they act as chelating agents, and in homogeneous catalysis. alfachemic.com Furthermore, their ability to interact with biological molecules has spurred research in bioinorganic chemistry. wikipedia.org Some metal-phenanthroline complexes are known to intercalate into DNA, a property that has been explored for potential therapeutic applications. wikipedia.orgnih.gov The rich photophysical and electrochemical properties of these complexes also make them promising candidates for the development of optical materials. alfachemic.com

Significance of Copper(II) in Coordination Chemistry Research

Copper(II) ions are a focal point of research in coordination chemistry due to their intriguing electronic properties and versatile coordination geometries. ontosight.aimdpi.com With a d⁹ electronic configuration, copper(II) complexes often exhibit distinct magnetic and optical characteristics. ontosight.ai The coordination environment of a copper(II) ion can vary significantly, with common geometries including octahedral, square pyramidal, and square planar. ontosight.ai This flexibility allows for the synthesis of a wide range of complexes with tailored reactivities. ontosight.ai

The redox activity of copper, cycling between Cu(I) and Cu(II) states, is central to its role in many chemical and biological processes. mdpi.comresearchgate.net This redox potential is a key feature in the catalytic activity of many copper complexes, which are employed in various oxidation reactions. mdpi.comsigmaaldrich.com In the biological realm, copper(II) complexes are essential components of numerous enzymes, where they participate in electron transport and other vital functions. fiveable.me The inherent biological activity of copper has also led to the investigation of copper(II) complexes for their potential as therapeutic agents. researchgate.netnih.gov The study of copper(II) coordination compounds provides fundamental insights into the mechanisms of both synthetic and biological systems. mdpi.com

Scope of Academic Research on Dichloro(1,10-phenanthroline)copper(II)

Academic research on dichloro(1,10-phenanthroline)copper(II) has primarily focused on its synthesis, structural characterization, and potential applications. The synthesis of this compound is typically achieved by reacting a copper(II) salt with 1,10-phenanthroline in a suitable solvent. researchgate.net

Structural studies, often employing single-crystal X-ray diffraction, have been crucial in elucidating the geometry of the complex. While the stoichiometry suggests a simple mononuclear species, the actual structure can be more complex. For example, related complexes like [Cu(phen)₂Cl]Cl have been shown to possess a distorted trigonal-bipyramidal geometry, where the copper(II) ion is coordinated to four nitrogen atoms from two phenanthroline ligands and one chloride ion. researchgate.netafricaresearchconnects.com In the solid state, these complexes can exhibit intricate packing arrangements stabilized by intermolecular interactions such as π-π stacking. researchgate.net

Spectroscopic techniques, including infrared and UV-Vis spectroscopy, provide further insights into the bonding and electronic properties of dichloro(1,10-phenanthroline)copper(II). africaresearchconnects.com The d-d transitions observed in the electronic spectra are characteristic of the copper(II) center's geometry. mdpi.com Magnetic measurements and electron spin resonance (ESR) studies have also been employed to understand the magnetic properties of this and related copper(II)-phenanthroline complexes. researchgate.netafricaresearchconnects.com

The catalytic potential of dichloro(1,10-phenanthroline)copper(II) has been explored in various organic reactions, including oxidation reactions. sigmaaldrich.com Furthermore, the broader class of copper(II)-phenanthroline complexes has been investigated for their interactions with DNA, suggesting potential applications in biotechnology and medicine. nih.govrsc.org

Interactive Data Table: Properties of Dichloro(1,10-phenanthroline)copper(II)

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂CuN₂ | nih.gov |

| Molecular Weight | 314.66 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 14783-09-6 | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | dichlorocopper;1,10-phenanthroline | nih.gov |

Interactive Data Table: Selected Bond Lengths and Angles for a Related Complex, [Cu(phen)₂Cl]Cl∙2PABA∙4H₂O

| Parameter | Value | Source |

| Bond Length (Cu1-N32) | 1.989(3) Å | researchgate.net |

| Bond Length (Cu1-N51) | 1.988(3) Å | researchgate.net |

| Bond Length (Cu1-N52) | 2.067(3) Å | researchgate.net |

| Bond Angle (N32-Cu1-N51) | 171.92(12)° | researchgate.net |

| Bond Angle (N32-Cu1-N52) | 95.62(11)° | researchgate.net |

| Bond Angle (N51-Cu1-N52) | 81.22(11)° | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dichlorocopper;1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2ClH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHECBGBJCLDCMF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Cu]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2CuN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14783-09-6 | |

| Record name | (T-4)-Dichloro(1,10-phenanthroline-κN1,κN10)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14783-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Advanced Preparations of Dichloro 1,10 Phenanthroline Copper Ii

Direct Solution-Phase Synthesis

Direct solution-phase synthesis is the most straightforward and commonly employed method for preparing dichloro(1,10-phenanthroline)copper(II). This approach involves the direct reaction of a copper(II) salt with the 1,10-phenanthroline (B135089) ligand in a suitable solvent at ambient or elevated temperatures.

Optimized Reaction Conditions and Parameters

The successful synthesis of dichloro(1,10-phenanthroline)copper(II) via the solution-phase method relies on the careful optimization of several reaction parameters. A typical procedure involves the reaction of copper(II) chloride with 1,10-phenanthroline. nih.govresearchgate.net The reactants are generally combined in a 1:1 molar ratio to favor the formation of the mononuclear complex. researchgate.net The reaction is often carried out under reflux to ensure complete dissolution and reaction. nih.gov

Table 1: Optimized Parameters for Direct Solution-Phase Synthesis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Copper Source | Copper(II) Chloride (CuCl₂) | Provides the central Cu(II) ion. |

| Ligand | 1,10-Phenanthroline (phen) | Acts as the chelating agent. |

| Molar Ratio | 1:1 (CuCl₂:phen) | Promotes the formation of the desired [CuCl₂(phen)] complex. researchgate.net |

| Solvent | Methanol (B129727) (MeOH) | Dissolves reactants and facilitates the reaction. nih.gov |

| Temperature | Reflux | Increases reaction rate and solubility of reactants. nih.gov |

Solvent Selection and Ligand Solubility Effects

The choice of solvent is a critical factor that significantly influences the outcome of the synthesis. The solvent must effectively dissolve both the copper salt and the 1,10-phenanthroline ligand to allow for a homogeneous reaction mixture. Methanol is a frequently used solvent for this reaction. nih.gov Other polar solvents such as ethanol (B145695) and water-alcohol mixtures can also be employed. dntb.gov.uamdpi.com

The solubility of the 1,10-phenanthroline ligand and the resulting complex is highly dependent on the solvent system. The solvent not only mediates the reaction but also plays a crucial role in the crystallization of the final product. mdpi.com The interplay between the solvent and the complex can even lead to the formation of different solvates, where solvent molecules are incorporated into the crystal lattice. mdpi.com Therefore, careful selection and control of the solvent environment are paramount for obtaining the desired non-solvated, high-purity product. The use of acetonitrile (B52724) has also been noted in the study of copper-phenanthroline complexes, highlighting its influence on the dynamics of the complex in solution. rsc.org

Purification Techniques for High-Purity Product

Obtaining dichloro(1,10-phenanthroline)copper(II) in high purity is essential for its subsequent characterization and application. The purification process typically begins after the reaction is complete and the crude product has precipitated from the solution upon cooling.

Standard purification involves the following steps:

Collection : The solid product is collected from the reaction mixture using techniques such as vacuum filtration or centrifugation. ossila.com

Washing : The collected solid is washed with small portions of the cold reaction solvent or another volatile solvent in which the complex is sparingly soluble. This step removes any unreacted starting materials and soluble impurities. ossila.com

Recrystallization : For achieving high purity, recrystallization is the most effective method. The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., acetone) and allowed to cool slowly. nih.gov As the solution cools, the solubility of the complex decreases, leading to the formation of well-defined crystals, while impurities remain in the solution. The purified crystals are then collected by filtration.

Solvothermal Synthesis Approaches

Solvothermal synthesis represents a more advanced method for the preparation of crystalline materials. This technique is carried out in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where the solvent is heated above its boiling point, leading to an increase in autogenous pressure. ossila.comresearchgate.net This method offers excellent control over the nucleation and growth of crystals.

Controlled Crystal Growth Mechanisms

The solvothermal method provides a unique environment for crystal growth that is not accessible under standard atmospheric conditions. The elevated temperature and pressure enhance the solubility of the reactants, facilitating the formation of a supersaturated solution from which crystals can nucleate and grow. researchgate.net The mechanism of controlled crystal growth is governed by several factors:

Temperature and Time : These parameters directly influence the kinetics of crystal nucleation and growth. By carefully controlling the heating profile and reaction duration, the size and quality of the crystals can be tailored. nih.gov

Solvent : The choice of solvent affects the solubility of the precursors and can influence the morphology of the resulting crystals. acs.org

Modulators : Sometimes, small amounts of additives, known as modulators (e.g., acetic acid), are introduced to the reaction mixture. These modulators can compete with the ligand for coordination sites on the metal ion, thereby slowing down the crystallization process and promoting the growth of larger, higher-quality single crystals. nih.gov

Advantages in Crystallinity and Yield

Compared to conventional solution-phase synthesis, the solvothermal method offers significant advantages, particularly concerning the quality of the product.

Table 2: Comparison of Synthesis Methodologies

| Feature | Direct Solution-Phase Synthesis | Solvothermal Synthesis |

|---|---|---|

| Crystallinity | Often produces microcrystalline powders. | Yields highly crystalline products, often suitable for single-crystal X-ray diffraction. researchgate.net |

| Morphology Control | Limited control over particle size and shape. | Precise control over crystal size and morphology is possible. researchgate.net |

| Reaction Conditions | Ambient or reflux temperature, atmospheric pressure. | Elevated temperature and autogenous pressure in a sealed system. ossila.com |

| Yield | Can be high, but product may require extensive purification. | Can result in high yields of pure, crystalline material. |

The primary advantage of solvothermal synthesis is its ability to produce materials with high crystallinity. researchgate.net The conditions of high temperature and pressure promote slow and orderly crystal growth, minimizing defects in the crystal lattice. This is particularly crucial for applications where the structural integrity and uniformity of the material are important, and for obtaining single crystals necessary for definitive structural elucidation by X-ray crystallography.

Advanced Synthetic Strategies and Emerging Techniques

Recent advancements in synthetic chemistry have paved the way for more sophisticated and efficient methods for preparing Dichloro(1,10-phenanthroline)copper(II) and its derivatives. These strategies aim to enhance reaction control, yield, and the introduction of novel functionalities.

Continuous flow chemistry represents an emerging frontier in the synthesis of coordination complexes, offering potential advantages over traditional batch methods, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While specific literature on the continuous flow synthesis of Dichloro(1,10-phenanthroline)copper(II) is not yet widespread, the principles of this technology are applicable. In a hypothetical flow setup, solutions of a copper(II) salt, such as copper(II) chloride, and 1,10-phenanthroline in a suitable solvent could be continuously pumped and mixed in a microreactor. The controlled environment of the reactor would allow for precise temperature and residence time management, potentially leading to higher purity and more consistent product formation. This method could be particularly advantageous in managing exothermic reactions and minimizing the formation of byproducts.

A key area of advanced synthesis involves the strategic modification of the 1,10-phenanthroline ligand prior to or during complexation. These modifications allow for the tuning of the electronic and steric properties of the resulting copper complex, leading to functionalized derivatives with tailored characteristics. A wide array of synthetic strategies has been developed to functionalize the 1,10-phenanthroline backbone at its various positions. nih.gov

These functionalized ligands can then be reacted with copper(II) chloride to yield a diverse family of derivatives. For instance, the introduction of bulky substituents at the 2 and 9 positions of the phenanthroline ring can influence the coordination geometry and stability of the copper complex. nih.gov Other modifications may include the attachment of bioactive molecules or moieties that enhance solubility or catalytic activity. Mixed-ligand complexes are also a significant area of exploration, where other ligands are introduced to the copper center in addition to 1,10-phenanthroline and chloride, further expanding the functional diversity of these compounds. nih.govrsc.org

Table 1: Examples of Functionalized 1,10-Phenanthroline Ligands and Corresponding Copper(II) Complexes

| Functional Group/Modification | Purpose of Functionalization | Example of Resulting Complex Type |

| Alkyl or Aryl Groups | Steric hindrance to control coordination geometry | [Cu(R-phen)Cl₂] |

| Amines or Amides | Introduction of hydrogen bonding sites or further reaction points | [Cu(NH₂-phen)Cl₂] |

| Carboxylic Acids | Enhanced water solubility, potential for further coordination | [Cu(HOOC-phen)Cl₂] |

| Bioactive Molecules (e.g., Fleroxacin) | Targeted biological activity | [Cu(fleroxacin)(phen)]-type complexes rsc.org |

Challenges in Synthesis and Mitigation Strategies

The synthesis of Dichloro(1,10-phenanthroline)copper(II) is not without its challenges. Issues such as ligand degradation and the lability of the chloride ligands can affect the purity and yield of the final product.

The 1,10-phenanthroline ligand can be susceptible to degradation under certain synthetic conditions, particularly through oxidation. The presence of copper(II), a redox-active metal, can catalyze the aerobic oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (B1662461). rsc.orgresearchgate.net This oxidative degradation can be influenced by the presence of oxygen and other oxidizing agents. The formation of radical species, such as hydroxyl radicals, has been implicated in the degradation of DNA by the 1,10-phenanthroline-copper complex, highlighting the potential for such reactive species to be generated and to degrade the ligand itself. nih.govacs.org

To mitigate ligand degradation, several strategies can be employed:

Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, can minimize the presence of oxygen and thus reduce the likelihood of aerobic oxidation.

Solvent Choice: The choice of solvent can also play a role, with deoxygenated solvents being preferable.

Control of Reactants: Avoiding the unnecessary use of strong oxidizing agents or conditions that promote radical formation is crucial.

The chloride ligands in Dichloro(1,10-phenanthroline)copper(II) can exhibit lability, meaning they can dissociate from the copper center in solution. This can lead to a mixture of species in solution, complicating the isolation of the desired product. The composition of the copper-phenanthroline system in solution is dependent on factors such as pH and the stoichiometric ratio of the reactants. nih.gov

Interestingly, research has shown that the chloride ion can be more strongly coordinated than might be expected. The reaction of CuCl₂ with 2,9-dimethyl-1,10-phenanthroline has been shown to yield a 5-coordinate complex, [Cu(dmp)₂Cl]Cl, where one chloride remains directly bonded to the copper center, rather than the expected [Cu(dmp)₂]Cl₂. acs.org This indicates that the chloride ion is not always readily displaced, even by a chelating ligand.

Strategies for controlling chloride ligand lability and dissociation include:

Solvent Effects: The coordinating ability of the solvent can influence the stability of the copper-chloride bond. In strongly coordinating solvents, solvent molecules may displace the chloride ligands.

Stoichiometry Control: Precise control over the stoichiometry of the copper(II) chloride and 1,10-phenanthroline is essential to favor the formation of the desired dichloro-complex.

Table 2: Factors Influencing Chloride Ligand Lability

| Factor | Influence on Chloride Lability | Mitigation Strategy |

| Solvent Polarity/Coordinating Ability | Highly coordinating solvents can promote dissociation. | Use of non-coordinating or weakly coordinating solvents. |

| Reactant Stoichiometry | Excess phenanthroline may lead to displacement of chloride. | Use of a 1:1 molar ratio of CuCl₂ to phenanthroline. |

| Presence of Other Ligands | Competitive binding can displace chloride. | Careful selection of reaction conditions to favor the desired product. |

Structural Elucidation and Coordination Environment of Dichloro 1,10 Phenanthroline Copper Ii

Crystal Structure Determination by X-ray Crystallography

X-ray crystallography is the definitive method for elucidating the precise solid-state structure of dichloro(1,10-phenanthroline)copper(II), providing detailed insights into its molecular architecture, the geometry around the central copper ion, and the forces that govern its crystal packing.

The fundamental structural unit of dichloro(1,10-phenanthroline)copper(II) is typically a discrete, monomeric molecule. researchgate.net However, these individual molecules are often assembled into more complex, three-dimensional supramolecular structures through various non-covalent intermolecular interactions. dicames.online While the primary focus is often on the monomeric [Cu(phen)Cl₂] unit, related systems can form more complex architectures such as hydroxo-bridged dinuclear copper(II) complexes. nih.gov The formation of these extended networks is driven by interactions like hydrogen bonding and π–π stacking, which effectively link the monomeric units within the crystal lattice. researchgate.netdicames.online

The copper(II) ion in this complex is known to exhibit a variety of coordination geometries, a characteristic feature of copper's flexible coordination sphere. The specific geometry is highly sensitive to the nature of the ligands and the crystalline environment.

Commonly observed geometries include:

Distorted Square-Planar: In many instances, the copper(II) center is coordinated by the two nitrogen atoms of the 1,10-phenanthroline (B135089) ligand and two chloride ions in a geometry that deviates from ideal square-planar.

Distorted Tetrahedral: Some derivatives, particularly with bulky substituents on the phenanthroline ring like in dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II), adopt a distorted tetrahedral arrangement. researchgate.net

Square-Pyramidal: Five-coordinate species can form, resulting in a square-pyramidal geometry. This is seen in related structures where an additional ligand, such as a water molecule, occupies the apical position. nih.gov

Distorted Trigonal Bipyramidal: In complexes where a fifth ligand coordinates, such as [Cu(dmp)₂Cl]Cl (where dmp is 2,9-dimethyl-1,10-phenanthroline), the geometry is described as distorted trigonal bipyramidal. acs.orgacs.orgresearchgate.net

Distorted Octahedral: Six-coordinate geometries are also possible, leading to a distorted octahedron, often due to the Jahn-Teller effect which is common for Cu(II) complexes. nih.gov

This variability highlights the coordinative plasticity of the copper(II) ion within this ligand framework. nih.gov

Detailed analysis of bond lengths and angles from X-ray diffraction data provides quantitative insight into the coordination environment. The bond distances between the central copper atom and the coordinating nitrogen (from phenanthroline) and chlorine atoms are key parameters.

In a typical distorted square-planar or tetrahedral geometry, the Cu-N bond lengths are generally found in the range of 1.98 to 2.07 Å, while the Cu-Cl bond lengths are slightly longer, averaging around 2.20 Å. researchgate.net The chelate bite angle of the phenanthroline ligand, N-Cu-N, is typically acute, falling between 80° and 82°. In five-coordinate or six-coordinate geometries, axial bonds are often elongated compared to equatorial bonds due to the Jahn-Teller effect. nih.gov For example, in one cis-octahedral complex, the equatorial Cu-N distances were between 2.0267 and 2.0575 Å, while the axial Cu-N bond was significantly longer at 2.2863 Å. nih.gov

| Bond Type | Typical Length (Å) | Typical Angle (°) | Geometry Context |

| Cu-N | 1.98 - 2.07 | Distorted Square-Planar / Tetrahedral | |

| Cu-Cl | ~2.20 | Distorted Square-Planar / Tetrahedral | |

| N-Cu-N | 80 - 82 | Chelate ring angle | |

| Cu-N (axial) | ~2.29 | Distorted Octahedral |

Note: These values represent typical ranges and can vary between specific crystal structures.

The way individual molecules of dichloro(1,10-phenanthroline)copper(II) are arranged in the solid state is dictated by intermolecular forces. Among the most significant are π-π stacking interactions between the aromatic ring systems of adjacent 1,10-phenanthroline ligands. These interactions are crucial in stabilizing the crystal structure and lead to the formation of extended supramolecular networks. researchgate.net The centroid-to-centroid distance between stacked phenanthroline rings is a key indicator of the strength of this interaction, with reported distances around 3.73 Å. researchgate.net In addition to π-π stacking, weaker hydrogen bonds, such as C-H···Cl or C-H···N interactions, can further stabilize the crystal packing. nih.gov In hydrated or solvated crystal structures, C-H···O interactions may also play a role. dicames.online

Ligand Influence on Coordination Geometry and Structural Distortion

The 1,10-phenanthroline ligand is not merely a passive component; its inherent properties significantly influence the final structure of the complex.

Effects of Ligand Substituents on Structural Parameters

A key example illustrating these effects is the comparison between the parent dichlorocopper(1,10-phenanthroline)copper(II) and its substituted analogue, dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II). In the latter, the presence of methyl groups at the 2 and 9 positions of the phenanthroline ring introduces considerable steric hindrance. This forces a distortion in the coordination geometry around the copper(II) ion.

In dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II), the copper(II) center adopts a distorted tetrahedral geometry. nih.gov The Cu-N bond lengths average 2.0665 Å, and the Cu-Cl distances average 2.1958 Å. nih.gov The steric clash between the methyl groups and the chloride ligands prevents the complex from adopting a more typical square-planar or octahedral geometry.

In contrast, complexes with substituents at the 5 and 6 positions, such as in [CuCl(dmphen)₂]PF₆ (where dmphen is 5,6-dimethyl-1,10-phenanthroline), exhibit a distorted square-pyramidal geometry. researchgate.net The introduction of electron-donating methyl groups or electron-withdrawing nitro groups at the 5-position also influences the electronic properties and can subtly alter bond lengths and angles. researchgate.net For instance, studies on a series of Cu(5-R-phen)₂(CH₃CN)₂ complexes (where R = NO₂, Cl, H, or Me) show that the electronic nature of the substituent correlates with the redox potential of the complex, which in turn can be related to subtle structural changes.

The following table summarizes key structural parameters for dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II), providing a clear example of the impact of substitution on the coordination environment. nih.gov

| Bond | Length (Å) | Angle | Degree (°) |

| Cu1-Cl1 | 2.1958 (6) | N1-Cu1-N1A | 82.2 (2) |

| Cu1-N1 | 2.0665 (19) | N1-Cu1-Cl2 | 100.20 (6) |

| N1-Cu1-Cl1 | 129.41 (6) | ||

| Cl2-Cu1-Cl1 | 102.04 (4) | ||

| Symmetry code: (A) -x+1, y, -z+3/2 |

Structural Analysis of Related Copper(II) Phenanthroline Complexes

A broader examination of related copper(II) phenanthroline complexes reveals a rich diversity in coordination geometries, influenced by the nature of other coordinated ligands and the stoichiometry of the complex.

For instance, when an aqua ligand is present, as in dichloroaquo-(2,9-dimethyl-1,10-phenanthroline)copper(II), the coordination environment is described as a triangular bipyramidal copper(II) complex. researchgate.netresearchgate.net This highlights how even a small, neutral ligand like water can significantly alter the preferred geometry.

In complexes where the chloride ions are replaced by other ligands, such as in the case of amino acid complexes, the structural diversity is further expanded. For example, in a ternary copper(II) complex with 1,10-phenanthroline and L-glutamine, [Cu(Gln)(phen)(H₂O)]NO₃·H₂O, the copper ion is in a distorted square-pyramidal geometry. bohrium.com The equatorial plane is formed by the phenanthroline and glutamine ligands, with a water molecule in the axial position. bohrium.com Similarly, a complex with fleroxacin (B1672770) and 1,10-phenanthroline shows the Cu(II) ion coordinated by the pyridone and carboxylate oxygen atoms of fleroxacin and the two nitrogen atoms of the phenanthroline.

The nature of the counter-ion can also play a role. In [Cu(phen)₂Cl]Cl·6.5H₂O, the copper(II) ion is five-coordinated in a trigonal bipyramidal geometry, with one chloride ion directly bonded to the copper center. researchgate.net This is in contrast to complexes where the chloride is not part of the primary coordination sphere.

The following table provides a comparative overview of the coordination environments in various related copper(II) phenanthroline complexes.

| Compound | Coordination Geometry | Key Structural Features | Reference |

| Dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II) | Distorted tetrahedral | Steric hindrance from methyl groups. | nih.gov |

| Dichloroaquo-(2,9-dimethyl-1,10-phenanthroline)copper(II) | Triangular bipyramidal | Presence of a coordinated water molecule. | researchgate.netresearchgate.net |

| [Cu(phen)₂Cl]Cl·6.5H₂O | Trigonal bipyramidal | Five-coordinate copper with one bound chloride. | researchgate.net |

| [Cu(Gln)(phen)(H₂O)]NO₃·H₂O | Distorted square-pyramidal | Coordination with an amino acid and a water molecule. | bohrium.com |

| Aquabis(dichloroacetato-κO)(1,10-phenanthroline-κ² N,N′)copper(II) | Distorted square-pyramidal | Coordination with dichloroacetate (B87207) and a water molecule. | nih.gov |

This comparative analysis underscores the remarkable structural flexibility of copper(II) phenanthroline complexes. The interplay between the primary phenanthroline ligand, its substituents, and the nature of other coordinated species and counter-ions allows for the fine-tuning of the metal's coordination environment, leading to a wide array of fascinating molecular architectures.

Advanced Spectroscopic Investigations of Dichloro 1,10 Phenanthroline Copper Ii

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of dichloro(1,10-phenanthroline)copper(II) is characterized by several distinct types of electronic transitions that provide information about its molecular structure and bonding. These transitions include charge transfer from the ligands to the central copper atom, transitions between the d-orbitals of the copper ion, and electronic transitions within the 1,10-phenanthroline (B135089) ligand itself.

Ligand-to-Metal Charge Transfer (LMCT) Transitions

In copper(II) complexes involving phenanthroline-based ligands, transitions where an electron is excited from a molecular orbital primarily located on the ligand to one centered on the metal are known as Ligand-to-Metal Charge Transfer (LMCT) transitions. mdpi.com These are often observed as relatively weak absorption bands in the visible region of the spectrum. For copper(II) complexes, these LMCT bands can appear in the 450–600 nm range. mdpi.com

The character of this transition is defined by the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An LMCT transition occurs when the HOMO is predominantly ligand-based and the LUMO is primarily copper-based. mdpi.com

d-d Electronic Transitions and Their Structural Correlation

The presence of the Cu(II) ion, which has a d⁹ electronic configuration, allows for electronic transitions between its d-orbitals. These d-d transitions are typically weak and appear in the visible region of the spectrum. For some copper(II)-phenanthroline complexes, a d-d transition is observed in the 680-710 nm range. ualg.pt

The energy of these transitions is highly sensitive to the coordination geometry around the copper(II) ion. sci-hub.se Geometries such as distorted square planar, square pyramidal, or five-coordinated trigonal bipyramidal are common for Cu(II) complexes, and each imposes a different splitting pattern on the d-orbital energies. sci-hub.seresearchgate.net Consequently, the position and intensity of the d-d absorption bands can be correlated to the specific stereochemistry of the complex. sci-hub.se For instance, EPR spectroscopy can distinguish between a dx²-y² ground state, typical for elongated octahedral and square pyramidal geometries, and a dz² ground state, found in trigonal bipyramidal arrangements, which in turn correlates with the observed UV-Vis spectra. sci-hub.se

π-π* and n-π* Transitions of the 1,10-Phenanthroline Ligand

The 1,10-phenanthroline ligand itself possesses a rich electronic spectrum due to its aromatic heterocyclic structure. The most prominent absorptions are intense bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic ring system. nih.gov A strong band is typically observed around 262 nm. researchgate.net Some studies also report the presence of weaker n → π* transitions, which involve the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. globaljournals.orgdergipark.org.tr However, other research suggests that any n-π* transitions have negligible oscillator strength compared to the intense π-π* bands. researchgate.netresearchgate.net

The table below summarizes the electronic transitions typically observed for the free 1,10-phenanthroline ligand.

| Transition Type | Wavelength (nm) | Region | Reference |

| π → π | ~262 | UV | researchgate.net |

| π → π | 250.50 | UV | globaljournals.org |

| n → π | Identified | UV | globaljournals.orgdergipark.org.tr |

| π → π | ~295 | UV | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as dichloro(1,10-phenanthroline)copper(II).

Confirmation of Copper(II) Oxidation State

EPR spectroscopy serves as a definitive tool for confirming the +2 oxidation state of copper in the complex. The Cu(II) ion has a 3d⁹ electron configuration, meaning it possesses one unpaired electron, which makes it EPR active. sci-hub.se The interaction of this unpaired electron with an external magnetic field gives rise to a characteristic EPR spectrum. The precise features of the spectrum, particularly the g-tensor values, are indicative of the electronic environment of the copper ion. sci-hub.se For Cu(II) complexes, a distinction can be made between different ground states based on the g-values. A normal spectrum, where g// > g⊥ > 2.0023, is expected for complexes with a dx²-y² ground state, confirming the paramagnetic Cu(II) center in a specific coordination environment like an elongated octahedron or square pyramid. sci-hub.se

Paramagnetic Species Detection in Frozen Solutions

EPR measurements are often performed on frozen solutions of the complex to obtain detailed information about its magnetic properties without the averaging effects of molecular tumbling. researchgate.netresearchgate.net In frozen solutions at low temperatures (e.g., -150°C to -190°C), the paramagnetic copper(II) species can be readily detected. researchgate.netresearchgate.net The resulting anisotropic spectrum provides principal values of the g-tensor (g// and g⊥) and the hyperfine coupling constant (A//), which reflect the geometry and the nature of the ligand coordination around the copper ion. researchgate.net

The table below presents typical EPR parameters for a related aqueous Cu(II)-phenanthroline complex in a frozen solution, demonstrating the type of data obtained from such an experiment.

| Species | Temperature | g// | A// (cm⁻¹) | Reference |

| [Cu(phen)(H₂O)₃]²⁺ (Species 1) | -150 °C | 2.317 | 0.0167 | researchgate.net |

| [Cu(phen)(H₂O)₃]²⁺ (Species 2) | -150 °C | 2.260 | 0.0172 | researchgate.net |

Correlation with Coordination Environment and g-values

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species like copper(II) complexes. The g-tensor values obtained from EPR spectra provide significant insights into the coordination geometry around the central copper ion.

For copper(II) complexes, the relationship g// > g⊥ > 2.0023 is typically indicative of a dx²-y² ground state, which is characteristic of elongated octahedral, square pyramidal, or square planar geometries. sci-hub.se Conversely, a compressed trigonal bipyramidal geometry often results in a dz² ground state, leading to an inverted g-tensor relationship where g⊥ > g// ≈ 2.0023. sci-hub.se

In the case of dichloro(1,10-phenanthroline)copper(II) and related complexes, the coordination environment is often a distorted square pyramidal or trigonal bipyramidal geometry. researchgate.netresearchgate.net For instance, the complex [Cu(phen)₂Cl]Cl·6.5H₂O exhibits a distorted trigonal bipyramidal structure. researchgate.net The EPR spectra of such complexes can be complex, sometimes showing intermediate characteristics with gx > gy > gz, which can be analyzed to determine the relative contributions of the dx²-y² and dz² orbitals to the ground state. sci-hub.se

The specific g-values for [CuCl₂(phen)] can vary depending on the solvent and whether the measurement is taken in the solid state or in solution. researchgate.net These variations reflect subtle changes in the coordination geometry. For example, the EPR spectrum of [CuCl₂(phen)] in a water/glycerol mixture at low temperatures can provide detailed information about the principal values of the g-tensor, which are sensitive to the immediate coordination sphere of the copper(II) ion. researchgate.net

| Complex | Coordination Geometry | g-Value Relationship | Ground State |

|---|---|---|---|

| [Cu(phen)₂Cl]Cl·6.5H₂O | Distorted Trigonal Bipyramidal | - | - |

| Typical Elongated Octahedral/Square Pyramidal | Elongated Octahedral/Square Pyramidal | g// > g⊥ > 2.0023 | dx²-y² |

| Typical Compressed Trigonal Bipyramidal | Compressed Trigonal Bipyramidal | g⊥ > g// ≈ 2.0023 | dz² |

Vibrational Spectroscopy (IR, FT-IR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in characterizing the coordination of the 1,10-phenanthroline ligand to the copper(II) center and in identifying the metal-ligand vibrational modes.

The coordination of the 1,10-phenanthroline (phen) ligand to the copper ion is confirmed by observable shifts in the vibrational frequencies of the ligand upon complexation. nih.govresearchgate.net The nitrogen atoms of the phenanthroline act as the coordination sites. nih.gov

Key spectral changes include:

C=N and C=C Stretching Vibrations: The stretching vibrations of the C=N and C=C bonds within the phenanthroline ring, typically observed in the 1500-1650 cm⁻¹ region, often shift to different frequencies upon coordination. researchgate.netrsc.org For example, the ν(C=N) band may shift to a lower wavenumber, indicating a decrease in the electron density of the azomethine linkage due to bond formation with the copper ion. materialsciencejournal.orgdntb.gov.ua

Ring Vibrations: The in-plane and out-of-plane ring deformation modes of the phenanthroline ligand are also sensitive to coordination. Shifts in these bands, often found in the 700-900 cm⁻¹ and 1400-1650 cm⁻¹ regions, provide further evidence of complex formation. umich.edu

C-H Vibrations: The out-of-plane C-H bending vibrations of the phenanthroline ligand can also be affected by the coordination environment. nih.gov

| Vibrational Mode | Free Ligand (phen) (cm⁻¹) | [CuCl₂(phen)] Complex (cm⁻¹) | Observation |

|---|---|---|---|

| ν(C=N) | ~1640 | Shifted to lower frequency | Indicates coordination through nitrogen. materialsciencejournal.orgdntb.gov.ua |

| Ring Vibrations | Multiple bands | Shifts in frequency and/or intensity | Confirms ligand-metal interaction. umich.edu |

Direct evidence of the formation of coordinate bonds between the copper(II) ion and the ligands is provided by the appearance of new vibrational bands in the far-infrared region of the spectrum. These bands are attributed to the stretching vibrations of the newly formed metal-ligand bonds.

ν(Cu-Cl) Vibrations: The copper-chlorine stretching vibration (ν(Cu-Cl)) is also expected in the far-infrared spectrum. The frequency of this vibration can provide information about the nature of the Cu-Cl bond and the coordination environment. For instance, the weakening of the M-X (metal-halogen) bond has been observed when going from a simple metal halide to a coordinated complex.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(Cu-N) | 400 - 500 | Confirms coordination of the phenanthroline ligand. nih.govmaterialsciencejournal.org |

| ν(Cu-Cl) | - | Indicates the presence of a copper-chlorine bond. |

Photophysical Properties and Luminescence Studies

The photophysical properties of copper complexes, including their emission characteristics and excited-state behavior, are of significant interest for applications in areas like light-emitting devices and photocatalysis.

Copper(I) complexes with diimine ligands like 1,10-phenanthroline are known to exhibit luminescence, typically from a metal-to-ligand charge transfer (MLCT) excited state. nih.govacs.org While the subject compound is a copper(II) complex, related copper(I) systems provide a valuable framework for understanding potential luminescent behavior. For instance, [Cu(phen)(Johnphos)]BF₄, a copper(I) complex, shows an emission maximum at 580 nm in solution. rsc.org

The emission wavelength and quantum yield are highly sensitive to the specific ligands and the coordination geometry of the complex. nih.gov Steric hindrance around the copper center, introduced by bulky substituents on the phenanthroline ligand, can significantly impact these properties by influencing the geometry of the excited state. nih.govacs.org

| Complex | Emission Wavelength (nm) | Quantum Yield (Φ) | Solvent/State |

|---|---|---|---|

| [Cu(phen)(Johnphos)]BF₄ | 580 | - | Solution |

| [Cu(Flu-im-Py)(POP)]PF₆ | 583 | - | PMMA film |

Upon photoexcitation, copper(I)-phenanthroline complexes typically undergo a transition to an MLCT excited state. acs.org This involves the transfer of an electron from a copper-centered d-orbital to a π* orbital of the phenanthroline ligand. acs.org The excited state, often a triplet state (³MLCT), has a finite lifetime and can decay back to the ground state through radiative (luminescence) or non-radiative pathways. nih.gov

The dynamics of the excited state, including its lifetime, are influenced by several factors:

Geometry Changes: The excited state often has a different preferred geometry compared to the ground state. For example, a tetrahedral ground-state copper(I) complex may distort towards a more planar geometry in the excited state. acs.org The energy barrier for this geometric rearrangement can affect the non-radiative decay rate. nih.gov

Solvent Effects: The surrounding solvent can interact with the excited state, influencing its energy and lifetime. nih.gov

Ligand Effects: The electronic properties of the ligands play a crucial role. For example, the presence of electron-withdrawing or -donating groups on the phenanthroline ligand can modify the energy of the MLCT state and its decay pathways. nih.gov

Transient absorption spectroscopy is a key technique used to study the excited-state dynamics, allowing for the observation of the transient species formed after photoexcitation and the measurement of their decay kinetics. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Phenomena

However, a review of the available scientific literature does not provide specific evidence or detailed studies on the occurrence of TADF in dichloro(1,10-phenanthroline)copper(II). The majority of research on TADF in copper-phenanthroline systems has concentrated on Cu(I) complexes, such as [Cu(N^N)2]+ and [Cu(N^N)(P^P)]+ type complexes. rsc.org In these Cu(I) systems, the emission properties and their temperature dependence were first attributed to luminescence from two thermally equilibrated excited states, a lower triplet metal-to-ligand charge transfer (³MLCT) state and an upper ¹MLCT state. rsc.org The photoluminescence from the ¹MLCT state is now understood to be more accurately described as TADF. rsc.org The efficiency of TADF is heavily dependent on the small energy gap between the S1 and T1 states (ΔE(S1-T1)) and the spin-orbit coupling. rsc.org

Given the d⁹ electronic configuration and different coordination geometry of the copper(II) center in dichloro(1,10-phenanthroline)copper(II) compared to the d¹⁰ configuration of Cu(I) complexes, its excited-state dynamics and potential for TADF would be fundamentally different. The d-d transitions and different excited state deactivation pathways in Cu(II) complexes make the observation of efficient TADF less probable compared to their Cu(I) counterparts. Without direct experimental data or theoretical calculations for dichloro(1,10-phenanthroline)copper(II), any discussion on its TADF properties would be speculative.

Influence of Structural Features and Solvent Media on Photoluminescence

The photoluminescence of copper-phenanthroline complexes is highly sensitive to both the structural modifications of the ligands and the surrounding solvent environment. While specific photoluminescence data for dichloro(1,10-phenanthroline)copper(II) is scarce, general principles derived from related copper complexes can provide insights into the expected behavior.

Structural Features:

The introduction of substituents on the 1,10-phenanthroline ligand can significantly impact the photophysical properties of copper complexes. In related Cu(I) complexes, bulky groups at the 2,9-positions of the phenanthroline ring can enhance luminescence lifetimes. For instance, the introduction of methyl groups at the 3,8-positions of a 2,9-disubstituted phenanthroline ligand in a Cu(I) complex was shown to increase the excited-state lifetime by shielding the metal center from quenching. capes.gov.br The structure of the complex, particularly the coordination geometry around the copper center, plays a crucial role. In the case of five-coordinated chlorocopper(II) complexes with 5,6-disubstituted-1,10-phenanthroline, the geometry can be distorted square-pyramidal, influenced by π-electronic interactions of the phenanthroline frameworks. researchgate.net The crystal structure of the related bis(2,9-diphenyl-1,10-phenanthroline)copper(II) perchlorate (B79767) reveals a flattened tetrahedral geometry. nih.gov These structural variations directly affect the electronic energy levels and, consequently, the photoluminescence characteristics.

Solvent Media:

The solvent environment can profoundly influence the photoluminescence of copper complexes through various mechanisms, including solvent-induced quenching. In many copper(I) phenanthroline complexes, a significant decrease in luminescence intensity and lifetime is observed in coordinating solvents. capes.gov.br This quenching is often attributed to the formation of a non-emissive exciplex, a transient excited-state complex formed between the photoexcited copper complex and a solvent molecule. rsc.org For example, pump-probe X-ray absorption spectroscopy and DFT studies on related Cu(I) complexes have investigated the formation of a five-coordinated exciplex with solvent molecules, which can act as a deactivation pathway for the excited state. rsc.org While direct studies on dichloro(1,10-phenanthroline)copper(II) are not available, it is reasonable to expect that its photoluminescence would also be sensitive to the polarity and coordinating ability of the solvent. The interaction of solvent molecules with the copper center could lead to non-radiative decay pathways, thereby quenching the luminescence.

The following table summarizes the expected influence of structural and solvent factors on the photoluminescence of copper-phenanthroline complexes, based on studies of related compounds.

| Factor | Influence on Photoluminescence | Rationale |

| Bulky Substituents on Phenanthroline | Can enhance luminescence intensity and lifetime. capes.gov.br | Steric hindrance can protect the excited state from quenching by preventing the close approach of solvent molecules or other quenching species. capes.gov.br |

| Coordination Geometry | Distortions from ideal geometries can alter emission energies and efficiencies. researchgate.netnih.gov | Changes in bond angles and distances affect the energies of the d-orbitals and the nature of the excited states. nih.gov |

| Solvent Polarity and Coordinating Ability | Can lead to luminescence quenching. capes.gov.brrsc.org | Formation of non-emissive exciplexes with solvent molecules provides a pathway for non-radiative decay. rsc.org |

It is important to reiterate that these are general trends observed in related copper-phenanthroline complexes, and dedicated spectroscopic studies on dichloro(1,10-phenanthroline)copper(II) are necessary to elucidate its specific photophysical behavior.

Computational Chemistry and Theoretical Modeling of Dichloro 1,10 Phenanthroline Copper Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of transition metal complexes like dichloro(1,10-phenanthroline)copper(II). aub.edu.lb These calculations offer a balance between computational cost and accuracy, making them suitable for studying the intricate electronic structures of such compounds.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the [Cu(phen)Cl₂] molecule, a process known as geometry optimization. These calculations consistently predict a distorted tetrahedral or square-pyramidal geometry around the central copper(II) ion. nih.govbohrium.comresearchgate.net The copper atom is coordinated to the two nitrogen atoms of the 1,10-phenanthroline (B135089) ligand and two chlorine atoms. researchgate.net In some cases, a water molecule can also coordinate to the copper center, leading to a five-coordinate geometry. rsc.org

The electronic structure of the complex has also been elucidated using DFT. aub.edu.lb The calculations help in understanding the nature of the chemical bonds between the copper ion and the ligands. Studies on related copper(II)-phenanthroline complexes show that the unpaired electron of the Cu(II) ion (a d⁹ system) typically resides in the dₓ²-y² orbital, which is characteristic of square planar or tetragonally distorted geometries. mdpi.com

Below is a table summarizing selected experimental and calculated geometric parameters for similar copper(II) phenanthroline complexes, illustrating the typical bond lengths and angles.

Table 1: Selected Experimental and Calculated Geometric Parameters for Copper(II) Phenanthroline Complexes

| Parameter | [CuCl₂(C₁₄H₁₂N₂)] researchgate.net | Cu(HL)(H₂O)·H₂O mdpi.com |

|---|---|---|

| Bond Lengths (Å) | ||

| Cu–N | 2.0665 (avg) | 1.927(2) |

| Cu–Cl | 2.1958 (avg) | - |

| Cu–O (ligand) | - | 1.885(3) |

| Cu–O (water) | - | 1.953(2) |

| Coordination Geometry | Distorted tetrahedron | Nearly square |

Note: Data is for dichlorido(2,9-dimethyl-1,10-phenanthroline-κN,N′)copper(II) and a different Cu(II) complex with an acylhydrazone ligand, presented here to provide a general idea of typical bond lengths.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. For [Cu(phen)Cl₂] and related complexes, DFT calculations are used to determine the energies and compositions of these frontier orbitals. researchgate.netresearchgate.netnih.gov

The HOMO is typically located on the metal center and the ligands, while the LUMO is often centered on the phenanthroline ligand. fhsu.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's stability and its electronic absorption properties. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Copper Complexes

| Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| [Cu(Gln)(phen)(H₂O)]⁺ (in vacuum) | α-HOMO: -8.52 | α-LUMO: -3.35 | 5.17 | nih.gov |

| [Cu(Gln)(phen)(H₂O)]⁺ (in water) | α-HOMO: -6.71 | β-LUMO: -1.82 | 4.89 | nih.gov |

| [Cu(I)(P^P)(N^N)] (Complex 1) | -5.92 | -1.91 | 4.01 | nih.gov |

| [Cu(I)(P^P)(N^N)] (Complex 2) | -5.67 | -1.71 | 3.96 | nih.gov |

Note: This table presents data for related copper(I) and copper(II) complexes to illustrate the typical range of HOMO-LUMO energies and gaps. "Gln" refers to L-glutamine, "P^P" to a bisphosphine ligand, and "N^N" to a diimine ligand.

Charge Density Distribution and Electron Transfer Insights

DFT calculations provide valuable information about the distribution of electron density within the [Cu(phen)Cl₂] molecule. This analysis helps to understand the nature of the bonding and the partial charges on each atom. The copper atom, being a metal, carries a positive charge, while the more electronegative chlorine and nitrogen atoms carry partial negative charges.

The analysis of charge density also offers insights into the potential for electron transfer processes. rsc.org The distribution of the HOMO and LUMO across the molecule can indicate the likely pathways for intramolecular charge transfer upon electronic excitation. In many copper-phenanthroline complexes, the lowest energy electronic transitions are assigned as metal-to-ligand charge transfer (MLCT) transitions, where an electron moves from a metal-centered orbital (HOMO) to a ligand-centered orbital (LUMO). fhsu.edu

Spin–Orbit Coupling (SOC) Effects on Electronic States

For heavy elements like copper, spin-orbit coupling (SOC) can have a significant influence on the electronic states and photophysical properties of the complex. mdpi.com SOC is the interaction between the electron's spin and its orbital motion. In the context of [Cu(phen)Cl₂], SOC can facilitate transitions between electronic states of different spin multiplicities, such as intersystem crossing from a singlet excited state to a triplet excited state.

Theoretical studies on related copper(I) phenanthroline complexes have shown that SOC plays a crucial role in their photoluminescent properties, including thermally activated delayed fluorescence (TADF). mdpi.com The magnitude of the SOC can be calculated using DFT and is a key factor in determining the rates of radiative and non-radiative decay processes. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. It is a powerful tool for predicting electronic absorption and emission spectra. nih.gov

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the energies and intensities of electronic transitions, which correspond to the peaks in the absorption spectrum. For copper-phenanthroline complexes, the calculated spectra often show good agreement with experimental measurements. nih.gov The calculations can help to assign the nature of the observed transitions, for example, as MLCT or ligand-centered (LC) transitions.

Similarly, TD-DFT can be used to model the emission properties of the complex from its excited states. researchgate.net By optimizing the geometry of the complex in its lowest triplet excited state (T₁), the energy of the phosphorescent emission can be calculated. These theoretical predictions are invaluable for understanding the photophysical behavior of [Cu(phen)Cl₂] and for designing new complexes with desired luminescent properties.

Table 3: Predicted Absorption and Emission Data for a Related Copper(I) Complex

| Transition | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition | Reference |

|---|---|---|---|---|

| Absorption | ||||

| S₀ → S₁ | 450 | 0.05 | MLCT | nih.gov |

| S₀ → S₂ | 420 | 0.08 | MLCT/LC | nih.gov |

| Emission |

Note: This table presents representative TD-DFT data for a related copper(I) complex to illustrate the type of information that can be obtained. The specific values for [Cu(phen)Cl₂] would require a dedicated computational study.

Characterization of Electronic Transitions

The electronic absorption spectrum of dichloro(1,10-phenanthroline)copper(II), often denoted as [Cu(phen)Cl₂], is characterized by distinct transitions that provide insight into its molecular orbital structure. Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in assigning these spectral features. rsc.orgresearchgate.net

The spectra typically exhibit two main types of transitions:

d-d Transitions: These are relatively weak absorptions occurring in the visible region of the spectrum. For Cu(II) complexes, which have a d⁹ electronic configuration, these bands correspond to the excitation of an electron from a lower-energy d orbital to a higher-energy d orbital within the copper center. mdpi.com In a distorted square pyramidal or trigonal bipyramidal geometry, as is common for this complex, the d-orbitals are non-degenerate, allowing for these transitions. mdpi.comnih.gov A UV-Vis absorption study of a related complex showed a d-d transition at approximately 740 nm. mdpi.com

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are intense absorption bands that typically appear in the near-UV or visible region. rsc.orgmdpi.com They involve the transfer of an electron from a metal-centered d orbital to a low-lying π* orbital of the 1,10-phenanthroline ligand. rsc.org TD-DFT calculations confirm that the Highest Occupied Molecular Orbital (HOMO) often has significant Cu(II) d-orbital character, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the π* system of the phenanthroline ligand. rsc.org For some copper(II)-phenanthroline derivatives, these MLCT bands can be found around 450 nm. mdpi.com

The precise energies of these transitions are sensitive to the coordination geometry around the copper ion and the nature of the ligands. rsc.org DFT and TD-DFT calculations are crucial for correlating the observed spectral bands with specific electronic excitations, providing a detailed picture of the complex's electronic structure. rsc.org

Table 1: Representative Electronic Transitions in Copper(II)-Phenanthroline Systems This table provides illustrative data based on typical findings for related copper-phenanthroline complexes, as specific values for [Cu(phen)Cl₂] can vary based on the computational model and experimental conditions.

| Transition Type | Typical Wavelength Range (nm) | Assignment | Key Molecular Orbitals Involved |

|---|---|---|---|

| d-d Transition | ~650 - 800 | d(Cu) → d(Cu) | HOMO → LUMO (both primarily metal d-orbitals) |

| MLCT | ~380 - 450 | d(Cu) → π(phen) | HOMO (metal-centered) → LUMO (ligand-centered) |

| Ligand-Centered (LC) | < 350 | π(phen) → π(phen) | HOMO/HOMO-1 (ligand-centered) → LUMO/LUMO+1 (ligand-centered) |

Theoretical Studies on Solvation Effects

The behavior of [Cu(phen)Cl₂] in solution is significantly influenced by its interaction with solvent molecules. Theoretical studies employing implicit and explicit solvation models help to quantify these effects. researchgate.net

Solvation Energy Calculations

Solvation energy represents the energy released or absorbed when a solute is transferred from a vacuum into a solvent. Theoretical calculations, often using implicit solvation models like the Polarizable Continuum Model (PCM), can estimate this value. These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of solvation.

For copper(II) complexes, the stabilization energy upon solvation can be significant. For example, a DFT study on a related aqua-phenanthroline copper(II) complex calculated a stabilization energy of 170.8 kJ/mol when an additional water molecule was coordinated from the solvent environment. nih.gov Such calculations demonstrate the thermodynamic favorability of the complex's interaction with polar solvents. These studies are crucial for understanding the stability and reactivity of the complex in different chemical environments.

Influence of Solvent on Electronic Properties

Solvent molecules can directly influence the electronic properties of [Cu(phen)Cl₂] by altering its coordination sphere and electronic structure. researchgate.netresearchgate.net Solvent molecules, particularly in coordinating solvents like acetonitrile (B52724) or water, can act as ancillary ligands, binding to the copper center. researchgate.netnih.govacs.org This coordination changes the geometry around the copper ion, which in turn affects the d-orbital splitting and, consequently, the energies of the d-d and MLCT transitions. researchgate.net

This phenomenon can lead to solvatochromism, where the color of the solution changes with the solvent due to shifts in the absorption maxima. Theoretical studies have shown that the coordination of a solvent molecule can destabilize certain electronic states, leading to shifts in redox potentials and absorption bands. researchgate.netacs.org For instance, the transition from a four-coordinated state to a five-coordinated state upon solvent binding significantly alters the electronic landscape of the complex. researchgate.net DFT calculations that include an implicit solvation model are essential for accurately predicting the UV-Vis spectra of the complex in solution. researchgate.net

Molecular Dynamics and Docking Simulations

The potential biological activity of copper-phenanthroline complexes has prompted extensive investigation into their interactions with macromolecules like DNA and tRNA using molecular dynamics (MD) and docking simulations. nih.govnih.gov

Interaction with Biological Macromolecules (e.g., DNA, tRNA)

Molecular docking and MD simulations are powerful computational tools used to predict and analyze how [Cu(phen)Cl₂] and related complexes bind to biological targets. nih.govnih.gov These simulations model the dynamic behavior of the complex as it approaches and interacts with the macromolecule, providing insights into the preferred binding sites and conformations.

Studies on similar copper-phenanthroline complexes have shown that they can interact with DNA through several modes. nih.govnih.gov Docking simulations consistently explore various potential binding sites, including the major and minor grooves of the DNA double helix, as well as intercalative binding, where the planar phenanthroline ligand inserts itself between the DNA base pairs. nih.govnih.gov These computational analyses have revealed that for many copper-phenanthroline complexes, binding within one of the grooves is often the most stable configuration. nih.govnih.gov

Analysis of Binding Modes and Interaction Energies

Computational analysis provides detailed information on the specific binding modes and the energies that stabilize the complex-macromolecule adduct.

Binding Modes: For copper-phenanthroline complexes, DFT and docking calculations have suggested that minor-groove binding is often more probable than intercalation or major-groove binding. nih.govacs.org The specific geometry of the complex, including its planarity and steric bulk, plays a crucial role in determining the preferred binding mode. nih.govnih.gov The simulations can reveal the precise orientation of the complex within the DNA groove and identify the key intermolecular interactions.

Interaction Energies: The stability of the complex-DNA adduct is quantified by calculating the binding or interaction energy. These energies are determined by a combination of forces, including:

Electrostatic Interactions: Attraction between the positively charged copper complex and the negatively charged phosphate (B84403) backbone of DNA.

Van der Waals Interactions: Favorable contacts between the complex and the atoms of the DNA groove. nih.gov

Hydrogen Bonding: Possible formation of hydrogen bonds between the complex (or coordinated solvent molecules) and the DNA bases or backbone. nih.gov

Molecular docking analyses have successfully identified hydrogen bonding and hydrophobic interactions as key stabilizing forces in the binding of related copper complexes to proteins and DNA. nih.gov These computational studies are invaluable for rationalizing the observed biological activity and for guiding the design of new metallodrugs with enhanced binding affinity and specificity. nih.govnih.gov

Table 2: Summary of Computational Findings on DNA Interaction This table summarizes general findings from simulation studies of copper-phenanthroline complexes interacting with DNA.

| Computational Method | Key Finding | Primary Stabilizing Forces | Reference Index |

|---|---|---|---|

| Molecular Docking | Minor groove binding is often preferred over major groove or intercalation. | Electrostatic attraction, van der Waals forces. | nih.govnih.govacs.org |

| Molecular Dynamics (MD) | Analyzes the stability and conformational changes of the complex-DNA adduct over time. | Dynamic hydrogen bonding, hydrophobic interactions. | nih.govnih.gov |

| DFT Calculations | Calculates binding energies and elucidates the electronic nature of the interaction. | Orbital interactions, charge distribution. | nih.govnih.gov |

Catalytic Applications and Reaction Mechanisms of Dichloro 1,10 Phenanthroline Copper Ii

Oxidative Carbonylation Reactions

Dichloro(1,10-phenanthroline)copper(II) has demonstrated high efficacy as a catalyst in the oxidative carbonylation of methanol (B129727) to produce dimethyl carbonate (DMC). atlantis-press.comcjcatal.com This reaction is of significant industrial interest as DMC is a green and versatile chemical intermediate. The catalytic performance of Cu(phen)Cl₂ in this process is influenced by the strong σ-π coordination bond between the 1,10-phenanthroline (B135089) ligand and the copper(II) center, which enhances its thermal stability and catalytic activity. atlantis-press.comcjcatal.com

Mechanism of Methanol Carbonylation

While the precise mechanism is a subject of ongoing investigation, a novel reaction mechanism has been proposed for the oxidative carbonylation of methanol catalyzed by Cu(phen)Cl₂. cjcatal.com The process is thought to involve an induction period at the initial stage of the reaction. cjcatal.com The catalytic cycle likely involves the coordination of methanol and carbon monoxide to the copper center, followed by an oxidative process to form the desired dimethyl carbonate. The presence of the phenanthroline ligand is crucial as it stabilizes the copper species and facilitates the key steps of the catalytic cycle. The thermal stability of the complex, with an initial decomposition temperature of 290 °C, is a key factor in its high activity, as it prevents the destruction of the vital σ-π coordination bond at the reaction temperatures. atlantis-press.com

Catalyst Efficiency and Selectivity

Research has shown that Cu(phen)Cl₂ exhibits superior catalytic activity for the synthesis of dimethyl carbonate from methanol compared to other copper-phenanthroline complexes with a higher number of phenanthroline ligands. atlantis-press.com This is attributed to its lower steric hindrance and higher coordination probability. atlantis-press.com Under specific conditions, a high turnover number (TON) and selectivity for DMC can be achieved. For instance, at a reaction temperature of 120 °C, a pressure of 0.2 MPa O₂ and 3.8 MPa CO, and a catalyst concentration of 0.011 mol/L in methanol, a TON of 39.0 mol of DMC per mol of Cu and a selectivity of 98.3% have been reported. atlantis-press.com Further studies have shown that the TON can be increased to 51.5 mol of DMC per mol of Cu at a reaction temperature of 150 °C and a total pressure of 4.0 MPa. cjcatal.com The primary by-product observed in these reactions is typically dimethoxymethane. atlantis-press.com The addition of CuCl as a co-catalyst can further enhance the TON. atlantis-press.com

| Catalyst | Initial Decomposition Temperature (°C) | Turnover Number (TON) (molDMC/molCu) | DMC Selectivity (%) | Reaction Conditions |

|---|---|---|---|---|

| Cu(phen)Cl₂ | 290 | 39.0 | 98.3 | 120 °C, 0.2 MPa O₂, 3.8 MPa CO, 4 h |

| [Cu(phen)₂Cl]Cl·H₂O | 220 | 4.7 | - | 120 °C, 0.2 MPa O₂, 3.8 MPa CO, 4 h |

| [Cu(phen)₃]Cl₂·7H₂O | 104 | 1.5 | - | 120 °C, 0.2 MPa O₂, 3.8 MPa CO, 4 h |

| Cu(phen)Cl₂ | - | 51.5 | - | 150 °C, 4.0 MPa total pressure, p(CO)/p(O₂) = 19 |

Selective Oxidation of Hydrocarbons and Organic Substrates

Dichloro(1,10-phenanthroline)copper(II) is also a competent catalyst for the selective oxidation of various hydrocarbons, including cyclohexane (B81311) and toluene (B28343), using environmentally benign oxidants like hydrogen peroxide. researchgate.netsigmaaldrich.cn These reactions are fundamental in converting simple hydrocarbons into more valuable oxygenated products.

Oxidation of Cyclohexane and Toluene

In the presence of hydrogen peroxide as an oxidant, Cu(phen)Cl₂ catalyzes the oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone, with adipic acid also being formed. researchgate.net Similarly, this complex can effectively catalyze the oxidation of toluene at room temperature. researchgate.net The oxidation of toluene yields products from both side-chain oxidation (benzaldehyde and benzoic acid) and ring oxidation (cresols). researchgate.net The selectivity towards these different products can be influenced by the number of phenanthroline ligands coordinated to the copper center. researchgate.net

| Substrate | Catalyst | Oxidant | Products | Total Yield (%) | Reaction Conditions |

|---|---|---|---|---|---|

| Cyclohexane | [Cu(phen)Cl₂] | H₂O₂ | Cyclohexanol, Cyclohexanone, Adipic Acid | - | 25-70 °C |

| Toluene | [Cu(phen)Cl₂] | H₂O₂ | Benzaldehyde, Benzoic Acid, Cresols | - | Room Temperature |

Radical Abstraction Mechanisms

The mechanism of these oxidation reactions is believed to proceed via radical pathways. The copper-phenanthroline complex can interact with the oxidant, such as hydrogen peroxide, to generate reactive radical species. However, it has been suggested that in the oxidation of the cuprous phenanthroline complex by H₂O₂, the hydroxyl radical (OH•) is not formed directly. Instead, the decomposition of a metal-peroxo intermediate is proposed to be the source of the oxidizing species. This mechanistic insight is crucial for controlling the selectivity of the oxidation process. The catalytic system facilitates the abstraction of a hydrogen atom from the hydrocarbon substrate, initiating a radical chain reaction that leads to the formation of the oxygenated products.

Photoredox Catalysis

The field of photoredox catalysis has seen a surge of interest in the use of copper complexes, owing to their favorable photophysical and electrochemical properties. While specific applications of dichloro(1,10-phenanthroline)copper(II) in photoredox catalysis are still emerging, research on closely related copper(II)-phenanthroline complexes, such as [Cu(dap)Cl₂] (where dap is a substituted phenanthroline), has shown their potential as efficient photocatalysts. uni-regensburg.decore.ac.uk These complexes can be activated by visible light to initiate redox reactions. The investigation into the role of the copper(II) oxidation state in the ground state for photoredox catalysis is an active area of research. uni-regensburg.de The general principle involves the photoexcitation of the copper complex, which can then engage in single-electron transfer processes with organic substrates, enabling a wide range of chemical transformations. The inclusion of dichloro(1,10-phenanthroline)copper(II) in screening kits for photoredox reactions further indicates its potential in this rapidly developing field of catalysis. sigmaaldrich.com

Atom-Transfer Radical-Addition (ATRA) Reactions

Dichloro(1,10-phenanthroline)copper(II), often in conjunction with a photosensitizer or under direct irradiation, serves as a catalyst for Atom-Transfer Radical-Addition (ATRA) reactions. These reactions are powerful tools in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the initial reduction of the copper(II) precatalyst to a catalytically active copper(I) species.

The catalytic cycle for the ATRA reaction of an alkyl halide (R-X) with an alkene is initiated by the single-electron transfer from the excited state of the copper(I) complex to the alkyl halide. This results in the formation of an alkyl radical (R•) and the corresponding copper(II) halide complex. The alkyl radical then adds to the alkene, generating a new radical intermediate. This intermediate subsequently abstracts a halogen atom from the copper(II) halide complex, regenerating the copper(I) catalyst and yielding the final addition product.

The kinetics of related atom transfer radical polymerization (ATRP) of styrene (B11656) using a bis(1,10-phenanthroline)copper(I) bromide catalyst have been investigated, providing insights into the process. cmu.edu The apparent activation energy for this polymerization was determined to be 75 kJ/mol. cmu.edu It was observed that higher reaction temperatures led to a narrower molecular weight distribution of the resulting polymer, suggesting a more controlled polymerization process. cmu.edu This is attributed to a higher ratio of the propagation rate constant to the termination rate constant and a faster equilibrium between the dormant and active species. cmu.edu

Mechanistic studies involving metallaphotoredox catalysis have been instrumental in understanding these transformations. rsc.org These studies highlight the dual role of the copper catalyst, which participates in both the photoredox and the atom transfer steps.

Wavelength Dependence and Mechanistic Insights

The efficiency and outcome of photocatalytic reactions involving copper-phenanthroline complexes, including ATRA, exhibit a significant dependence on the wavelength of the incident light. rsc.org Research on 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes has shown that photoexcitation into higher-energy electronic states is crucial for catalytic activity. rsc.org

Specifically, excitation into the LUMO+1 (Lowest Unoccupied Molecular Orbital + 1) or LUMO+2 levels of the copper(I) complex is necessary to initiate the catalytic cycle. rsc.org In contrast, direct excitation into the LUMO does not result in any observable catalysis. rsc.org This finding suggests that the higher excited states possess the appropriate energy and electronic configuration to undergo the necessary single-electron transfer to activate the substrate.

A proposed mechanism for the photoredox catalytic cycle in ATRA reactions is as follows:

Photoexcitation: The copper(I)-phenanthroline complex absorbs a photon of appropriate energy (wavelength), promoting an electron to a higher excited state (LUMO+1 or LUMO+2).